molecular formula C18H36O13 B12650299 d-Glucose, ether with 1,6-hexanediol CAS No. 100402-61-7

d-Glucose, ether with 1,6-hexanediol

Cat. No.: B12650299
CAS No.: 100402-61-7
M. Wt: 460.5 g/mol
InChI Key: WTLPKASDSRMCRG-NWVPAHFOSA-N
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Description

d-Glucose, ether with 1,6-hexanediol: is a compound formed by the etherification of d-glucose with 1,6-hexanediol. This compound is known for its unique chemical structure, which combines the properties of both d-glucose and 1,6-hexanediol. The molecular formula of this compound is C18H36O13 , and it has a molecular weight of 460.473 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Glucose, ether with 1,6-hexanediol typically involves the reaction of d-glucose with 1,6-hexanediol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, which facilitates the etherification process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The industrial production methods also incorporate purification steps to remove any impurities and to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

d-Glucose, ether with 1,6-hexanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

d-Glucose, ether with 1,6-hexanediol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of d-Glucose, ether with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The compound can participate in metabolic pathways involving glucose and hexanediol, influencing energy production and cellular processes. The ether linkage allows for unique interactions with enzymes and other biomolecules, potentially leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined properties of d-glucose and 1,6-hexanediol. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

100402-61-7

Molecular Formula

C18H36O13

Molecular Weight

460.5 g/mol

IUPAC Name

hexane-1,6-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11.C6H14O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;7-5-3-1-2-4-6-8/h3-14,17-22H,1-2H2;7-8H,1-6H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1

InChI Key

WTLPKASDSRMCRG-NWVPAHFOSA-N

Isomeric SMILES

C(CCCO)CCO.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O

Canonical SMILES

C(CCCO)CCO.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

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